6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime
Brand Name: Vulcanchem
CAS No.: 339023-29-9
VCID: VC4146158
InChI: InChI=1S/C14H12ClN3OS2/c1-19-16-8-12-13(17-14-18(12)6-7-20-14)21-9-10-2-4-11(15)5-3-10/h2-8H,9H2,1H3/b16-8+
SMILES: CON=CC1=C(N=C2N1C=CS2)SCC3=CC=C(C=C3)Cl
Molecular Formula: C14H12ClN3OS2
Molecular Weight: 337.84

6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime

CAS No.: 339023-29-9

Cat. No.: VC4146158

Molecular Formula: C14H12ClN3OS2

Molecular Weight: 337.84

* For research use only. Not for human or veterinary use.

6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime - 339023-29-9

Specification

CAS No. 339023-29-9
Molecular Formula C14H12ClN3OS2
Molecular Weight 337.84
IUPAC Name (E)-1-[6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]-N-methoxymethanimine
Standard InChI InChI=1S/C14H12ClN3OS2/c1-19-16-8-12-13(17-14-18(12)6-7-20-14)21-9-10-2-4-11(15)5-3-10/h2-8H,9H2,1H3/b16-8+
Standard InChI Key SNKDJLNWKWHGCV-LZYBPNLTSA-N
SMILES CON=CC1=C(N=C2N1C=CS2)SCC3=CC=C(C=C3)Cl

Introduction

The compound 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b] thiazole-5-carbaldehyde O-methyloxime represents a structurally complex chemical entity within the imidazo-thiazole family. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The focus of this article is to provide an in-depth understanding of this compound's structure, synthesis, and potential applications based on available scientific literature.

Synthesis

The synthesis of 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b] thiazole-5-carbaldehyde O-methyloxime typically involves:

  • Formation of the imidazo-thiazole core: This is achieved by cyclization reactions involving thioamides and α-haloketones.

  • Introduction of the benzyl sulfanyl group: The chlorobenzyl moiety is added via nucleophilic substitution.

  • Oxime formation: The aldehyde group on the imidazo-thiazole is converted to an oxime using hydroxylamine derivatives under mild conditions.

  • Methoxylation: The oxime is further methylated to form the O-methyloxime derivative.

This multi-step synthesis ensures structural specificity and functionalization necessary for biological activity.

Biological Activity

Compounds similar to 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b] thiazole derivatives, including those with oxime functionalities, have demonstrated promising pharmacological properties:

  • Antimicrobial Activity

    • Effective against Gram-positive and Gram-negative bacteria.

    • Sulfanyl and imidazo-thiazole moieties contribute to bacterial membrane disruption .

  • Anticancer Potential

    • Imidazo-thiazoles are known for their cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) via apoptosis induction .

    • Oxime derivatives enhance selectivity toward cancer cells by modulating receptor binding.

  • Antioxidant Properties

    • The presence of electron-donating groups like oximes enhances radical scavenging activity .

Applications in Drug Development

The structural versatility of this compound makes it a candidate for further drug development:

  • As an antimicrobial agent, it can be optimized for resistant bacterial strains.

  • In oncology, its imidazo-thiazole framework can serve as a scaffold for targeted therapies.

  • Its oxime functionality provides opportunities for derivatization into prodrugs or conjugates.

Research Gaps and Future Directions

Despite its potential, research on 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b] thiazole-5-carbaldehyde O-methyloxime remains limited:

  • Detailed in vitro and in vivo studies are needed to confirm its pharmacokinetics and toxicity profile.

  • Computational modeling could predict its binding affinity to specific biological targets.

  • Structural modifications might improve solubility and bioavailability.

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